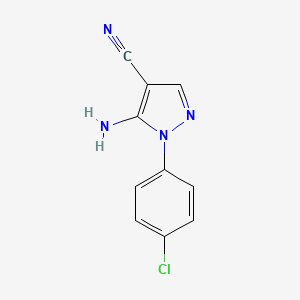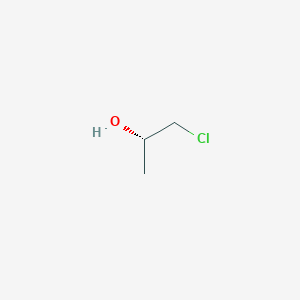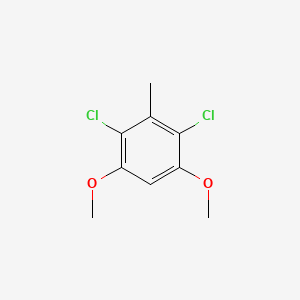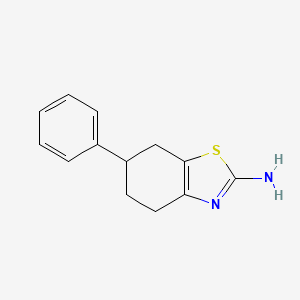
Finasteride Impurity
Descripción general
Descripción
Finasteride impurity refers to any unintended by-products or degradation products that arise during the synthesis, storage, or handling of finasteride. The presence of impurities in finasteride can influence its therapeutic efficacy and safety, making it essential to identify, quantify, and control these impurities .
Aplicaciones Científicas De Investigación
Finasteride impurities have several scientific research applications, including:
Mecanismo De Acción
Target of Action
Finasteride Impurity primarily targets the enzyme 5-alpha reductase . This enzyme plays a crucial role in the conversion of testosterone into dihydrotestosterone (DHT), a specific steroid that stimulates prostate transitional zone growth .
Mode of Action
The interaction of this compound with its target, the 5-alpha reductase enzyme, results in the inhibition of this enzyme . By inhibiting 5-alpha reductase, this compound decreases the production of DHT by about 70% . This reduction in DHT levels is the primary mode of action of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of testosterone into DHT . By inhibiting the 5-alpha reductase enzyme, this compound disrupts this pathway, leading to a significant reduction in DHT levels . This disruption has downstream effects on processes that are dependent on DHT, such as prostate transitional zone growth .
Pharmacokinetics
This compound undergoes extensive hepatic metabolism to essentially inactive metabolites . These metabolites are eliminated through the bile and urine . The terminal elimination half-life of this compound is between 4.7 to 7.1 hours . Despite this, slow accumulation occurs with multiple doses . The lipophilic nature of this compound may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of DHT levels . This reduction can slow down hair loss, promote hair regrowth, and alleviate symptoms of benign prostatic hyperplasia (BPH) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the manipulation, manufacture, and storage conditions of this pharmaceutical drug can affect its stability . Furthermore, the presence of food has no effect on the total bioavailability of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of finasteride involves multiple steps, starting from the steroidal nucleusThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of finasteride and its impurities is carried out using large-scale reactors and advanced purification techniques. The process involves stringent quality control measures to minimize the formation of impurities. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Finasteride impurities can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can cause the reduction of certain functional groups in finasteride impurities.
Substitution: Substitution reactions can occur when finasteride impurities react with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the analysis of finasteride impurities include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific impurity and the reaction conditions. For example, oxidation of finasteride impurities can lead to the formation of hydroxylated or ketone derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to finasteride include other 5-alpha-reductase inhibitors such as dutasteride. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .
Uniqueness
Finasteride is unique in its specific inhibition of Type II 5-alpha-reductase, whereas dutasteride inhibits both Type I and Type II enzymes. This selectivity makes finasteride particularly effective for certain conditions with fewer side effects compared to broader inhibitors .
Propiedades
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYQEUFHHYXVFL-FIIPNDBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of the finasteride impurity discussed in the research?
A1: The research paper [] focuses on N-tert-Butyl-3-oxo-4-aza-5β,17β-androstane-17-carboxamide methanol solvate as a this compound. While the paper doesn't explicitly state the molecular formula and weight, it provides a detailed description of its structure:
Q2: How can this this compound be quantified in pharmaceutical samples?
A2: One method for quantifying this this compound is described in []. Researchers successfully utilized paper spray ionization mass spectrometry (PSI-MS) with a non-isotopically labeled internal standard. This method offers several advantages:
Q3: Are there other analytical methods for studying finasteride and its impurities?
A3: Yes, liquid chromatography (LC) is another technique used to study finasteride and its impurities []. While the provided abstract doesn't specify the exact LC method, it highlights the importance of systematic method development and validation to ensure accurate and reliable determination of finasteride impurities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)
